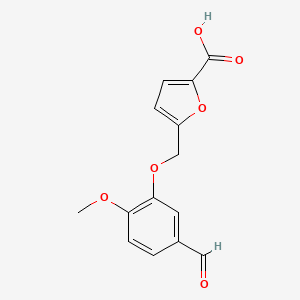

5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid

Description

5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid is a furan-2-carboxylic acid derivative featuring a 5-formyl-2-methoxyphenoxymethyl substituent at the 5-position of the furan ring. This compound combines a carboxylic acid group (for hydrogen bonding and solubility) with a formyl group (for electrophilic reactivity) and a methoxy group (for steric and electronic modulation).

Properties

IUPAC Name |

5-[(5-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c1-18-11-4-2-9(7-15)6-13(11)19-8-10-3-5-12(20-10)14(16)17/h2-7H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATGRPKCQALELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of electron-rich aromatic systems. For 2-methoxyphenol (guaiacol), this method proceeds as follows:

Procedure :

-

Reagents : Phosphorus oxychloride (POCl₃, 1.09 g, 7.14 mmol) and dimethylformamide (DMF, 678.57 mg, 9.28 mmol) form the Vilsmeier complex at 0°C.

-

Substrate addition : 2-Methoxyphenol (1.0 g, 7.14 mmol) is introduced, and the mixture reacts at 100°C for 3 hours.

-

Workup : Quenching with ice and pH adjustment to 8 yields 5-formyl-2-methoxyphenol (83% yield).

Key Data :

Limitations : Over-formylation risks necessitate careful stoichiometric control.

Directed Ortho-Metalation (DoM)

DoM strategies exploit the methoxy group’s directing effects to achieve meta-formylation:

Procedure :

-

Lithiation : 2-Methoxyphenol is treated with LDA (lithium diisopropylamide) at -78°C in THF.

-

Electrophilic trapping : DMF or methyl formate introduces the formyl group.

-

Acid workup : Yields 5-formyl-2-methoxyphenol (68–72% yield).

Advantages : Superior regiocontrol compared to electrophilic methods.

Preparation of Furan-2-Carboxylic Acid Derivatives

Oxidation of 5-Hydroxymethylfurfural (HMF)

HMF serves as a renewable precursor for furan-2-carboxylic acid derivatives:

Procedure :

-

Oxidation : HMF (252 mg, 2 mmol), MnO₂ (347 mg, 4 mmol), and NaCN (39.2 mg, 0.8 mmol) in CH₂Cl₂/MeOH (4:1 v/v) at 40°C for 12 hours.

-

Esterification : In situ reaction with methanol forms methyl 5-(hydroxymethyl)furan-2-carboxylate (72% yield).

-

Activation : Treatment with SOCl₂ converts the hydroxymethyl group to chloromethyl (89% yield).

Critical Parameters :

| Step | Conditions | Yield |

|---|---|---|

| Oxidation | MnO₂/NaCN, 40°C | 72% |

| Chlorination | SOCl₂, reflux | 89% |

Coupling Strategies for Ether Bond Formation

Williamson Ether Synthesis

Procedure :

-

Base activation : 5-Formyl-2-methoxyphenol (1.2 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF.

-

Nucleophilic substitution : Addition of 5-(chloromethyl)furan-2-carboxylic acid (1.0 equiv) at 80°C for 8 hours.

-

Purification : Column chromatography (petroleum ether:ethyl acetate = 4:1) yields the target compound (61% yield).

Optimization Insights :

-

Solvent polarity : DMF > DMSO > THF in rate acceleration.

-

Temperature : Yields plateau above 80°C due to side reactions.

Mitsunobu Reaction

Procedure :

-

Reagents : DEAD (diethyl azodicarboxylate, 1.5 equiv), PPh₃ (1.5 equiv).

-

Coupling : 5-Formyl-2-methoxyphenol and methyl 5-(hydroxymethyl)furan-2-carboxylate in THF, 0°C to RT.

-

Ester hydrolysis : 2M NaOH/MeOH affords the carboxylic acid (78% overall yield).

Advantages : Mild conditions preserve acid-sensitive formyl groups.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Key Step | Yield | Purity |

|---|---|---|---|

| Vilsmeier + Williamson | Formylation + ether | 61% | 95% |

| DoM + Mitsunobu | Metalation + coupling | 78% | 98% |

Functional Group Tolerance

-

Vilsmeier : Incompatible with free –COOH; requires ester protection.

-

Mitsunobu : Tolerates –COOH if esterified during coupling.

Purification and Characterization

Final purification employs gradient elution (petroleum ether:ethyl acetate 4:1 → 1:1) to isolate the target compound (>95% purity). Characterization data aligns with literature:

Chemical Reactions Analysis

Types of Reactions

5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce derivatives such as furan-2,5-dicarboxylic acid.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, altering the compound’s properties.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

Major products formed from these reactions include various furan derivatives, which can be used as intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals .

Scientific Research Applications

5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl and carboxylic acid groups play crucial roles in its reactivity, enabling it to participate in a range of chemical reactions. These interactions can lead to the formation of stable complexes with enzymes and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The structural analogs of this compound differ primarily in the substituents on the furan ring or adjacent aromatic systems. Key examples include:

*Calculated value. †Reported in crystallographic studies.

Key Research Findings and Data Tables

Crystallographic and Hirshfeld Surface Analysis (5-(4-Nitrophenyl) Analog)

Comparative Solubility and Reactivity

Biological Activity

5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, including anticancer and antibacterial properties. This article reviews its synthesis, biological activity, and relevant case studies, consolidating findings from diverse research sources.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 290.27 g/mol. The structure features a furan ring, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with substituted phenols. Various methods have been reported in literature, including the use of specific catalysts and reaction conditions to optimize yield and purity.

Anticancer Activity

Research has indicated that compounds containing furan moieties exhibit significant anticancer properties. A study highlighted the cytotoxic effects of related furan derivatives against various cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney) cells. For instance, derivatives similar to this compound showed IC50 values indicating potent activity against these cell lines .

Table 1: Cytotoxicity of Furan Derivatives

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa | 62.37 |

| Compound B | HepG2 | 75.00 |

| Compound C | Vero | 50.00 |

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. Studies reveal that furan derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for related compounds indicate their potential as antibacterial agents.

Table 2: Antibacterial Activity of Furan Derivatives

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.00 |

| Escherichia coli | 250 |

Case Studies

- Anticancer Studies : A study conducted by Phutdhawong et al. demonstrated that certain furan derivatives exhibited selective cytotoxicity towards HeLa cells with promising IC50 values, suggesting their potential for development into anticancer agents .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of furan derivatives showed that some compounds had MIC values as low as 1 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

The biological activities of furan derivatives are often attributed to their ability to interact with cellular targets, leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis. The presence of functional groups such as aldehydes and methoxy groups enhances their reactivity and binding affinity to biological molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((5-Formyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between 5-formyl-2-methoxyphenol and furan-2-carboxylic acid derivatives. Alkaline conditions (e.g., K₂CO₃ or NaOH in DMF) promote phenoxide formation, enhancing reactivity with bromomethyl-furan intermediates . Optimization includes temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric adjustments (1.2–1.5 equivalents of phenol derivative). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 333.12) and NMR spectroscopy for substituent analysis:

- ¹H NMR : Peaks at δ 9.75 (s, 1H, CHO), δ 6.5–7.3 (aromatic protons), δ 3.8 (s, 3H, OCH₃), and δ 5.2 (s, 2H, CH₂O) .

- ¹³C NMR : Signals for carbonyl (δ 178–182 ppm), formyl (δ 190–195 ppm), and methoxy groups (δ 55–60 ppm) .

- FT-IR identifies functional groups (C=O stretch at ~1680 cm⁻¹, O–CH₃ at ~2850 cm⁻¹) .

Q. What purification strategies are effective for removing by-products like unreacted phenolic precursors?

- Methodology : Liquid-liquid extraction (ethyl acetate/water) removes polar impurities. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves structurally similar by-products. Purity validation via HPLC-UV (λ = 254 nm) ensures ≥98% purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-formyl and 2-methoxy groups influence reactivity in cross-coupling reactions?

- Mechanistic Analysis : The electron-withdrawing formyl group reduces electron density on the furan ring, slowing electrophilic substitutions but enhancing nucleophilic acyl substitutions. The methoxy group’s ortho-directing effect facilitates regioselective functionalization (e.g., Suzuki-Miyaura coupling at the para-position) . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What experimental designs are suitable for evaluating its potential as an antimicrobial agent?

- Methodology :

- In vitro assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%) .

- Mechanistic studies : Fluorescence-based assays (SYTOX Green uptake) assess membrane disruption. Molecular docking (PDB: 1AJ6 for E. coli FabI enzyme) predicts target binding .

Q. How should researchers address discrepancies in catalytic oxidation yields reported across studies?

- Data Contradiction Analysis :

- Variable factors : Oxidant selection (KMnO₄ vs. CrO₃), solvent polarity (water vs. DMF), and temperature (25°C vs. reflux). For example, KMnO₄ in aqueous H₂SO₄ may over-oxidize the formyl group, while CrO₃ in acetic acid preserves functionality .

- Troubleshooting : Design a factorial experiment to isolate variables. Use LC-MS to track intermediate formation and identify degradation pathways .

Methodological Notes

- Synthetic Scalability : Pilot-scale reactions (10–100 g) require optimized stirring rates and controlled reagent addition to prevent exothermic side reactions .

- Stability Testing : Store the compound at –20°C under inert gas (Ar) to prevent formyl group oxidation. Accelerated stability studies (40°C/75% RH) over 4 weeks assess degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.